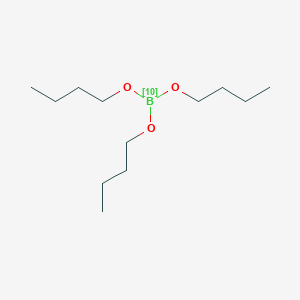![molecular formula C12H13N3 B1602444 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 929973-74-0](/img/structure/B1602444.png)
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Overview
Description
“2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” is a chemical compound with the empirical formula C12H13N3. It has a molecular weight of 199.25 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively documented in the retrieved sources. It is known to be a solid .Scientific Research Applications
Tautomerism and Structural Studies
- 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine and related compounds have been studied for their tautomeric structures, revealing interesting aspects of their chemical stability and transformations. For instance, a study identified the structural dynamics of these compounds, noting their stability in crystal form but instability in solution, leading to complex mixtures upon recrystallization attempts (Gubaidullin et al., 2014).
Antiproliferative Properties
- Research has explored the antiproliferative activities of tetrasubstituted derivatives of 2H-pyrazolo[4,3-c]pyridines. These compounds displayed significant inhibitory effects on various cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment (Razmienė et al., 2021).
Tuberculosis Treatment Research
- The derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. These studies are significant in the development of new treatments for tuberculosis (Samala et al., 2013).
Hydrogen Bonding and Molecular Conformation
- Investigations into closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have provided insights into their molecular conformations and hydrogen bonding, essential for understanding their chemical behavior and potential applications (Sagar et al., 2017).
Corrosion Inhibition
- Pyrazolo[4,3-b]pyridine derivatives have been synthesized and studied for their role as corrosion inhibitors, especially in protecting metals like steel in acidic environments. This application is crucial in industrial settings to prevent material degradation (Dandia et al., 2013).
Electronic Device Applications
- The synthesis and device characterization of pyrazolo[4,3-b]pyridine derivatives have been explored, showing potential applications in electronics. These compounds' thermal stability and optical properties are particularly relevant for device manufacturing (El-Menyawy et al., 2019).
properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15/h1-5,9,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAIJTGPEFAROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585548 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929973-74-0 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




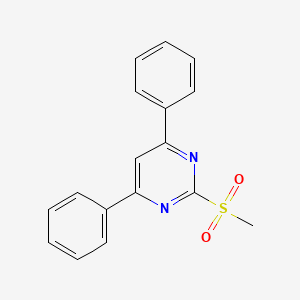

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
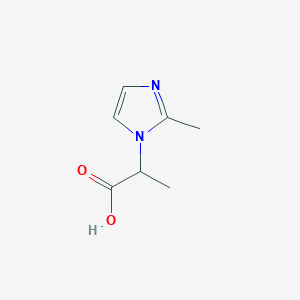

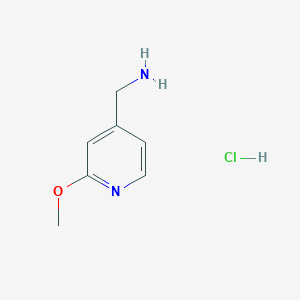
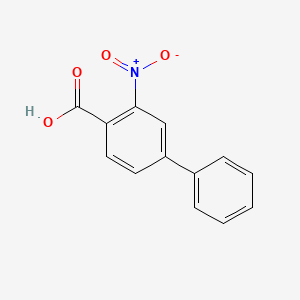
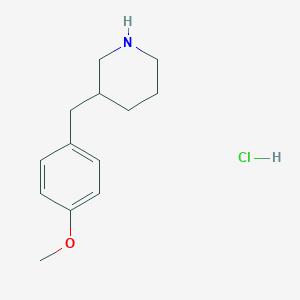
![N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester](/img/structure/B1602378.png)

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)
